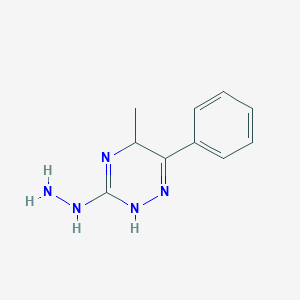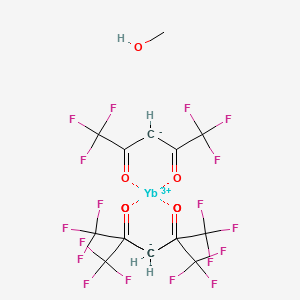
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is a complex compound that combines the properties of hexafluoropentane-2,4-dione, methanol, and ytterbium(3+). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione involves the reaction of hexafluoroacetylacetone with ytterbium(3+) ions in the presence of methanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
Yb3++3C5H2F6O2+CH3OH→Yb(C5H2F6O2)3⋅CH3OH
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The process includes purification steps such as recrystallization and distillation to remove impurities and obtain a high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Hydration: Converts to 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol upon hydration.
Substitution: Reacts with nucleophiles to replace fluorine atoms.
Common Reagents and Conditions
Chelation: Uses metal salts such as copper(II) chloride or nickel(II) nitrate.
Hydration: Requires water or aqueous solutions.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
Chelation: Metal-chelate complexes.
Hydration: 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol.
Substitution: Substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry to form stable metal complexes.
Biology: In studies involving metal ion interactions with biological molecules.
Medicine: Potential use in diagnostic imaging and as a therapeutic agent.
Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The compound exerts its effects through the formation of stable chelate complexes with metal ions. The hexafluoropentane-2,4-dione moiety acts as a bidentate ligand, coordinating with metal ions through its oxygen atoms. This coordination stabilizes the metal ion and enhances its reactivity in various chemical processes. The methanol molecule may also participate in hydrogen bonding and solvation, further stabilizing the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,5,5,5-Hexafluoroacetylacetone
- 1,1,1-Trifluoroacetylacetone
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;methanol;ytterbium(3+) is unique due to its ability to form highly stable complexes with metal ions, particularly with rare earth metals like ytterbium. This stability is attributed to the strong electron-withdrawing effects of the fluorine atoms, which enhance the ligand’s ability to coordinate with metal ions.
Eigenschaften
Molekularformel |
C16H7F18O7Yb |
|---|---|
Molekulargewicht |
826.2 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;methanol;ytterbium(3+) |
InChI |
InChI=1S/3C5HF6O2.CH4O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;1-2;/h3*1H;2H,1H3;/q3*-1;;+3 |
InChI-Schlüssel |
IVKPCOMSQSAZBS-UHFFFAOYSA-N |
Kanonische SMILES |
CO.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



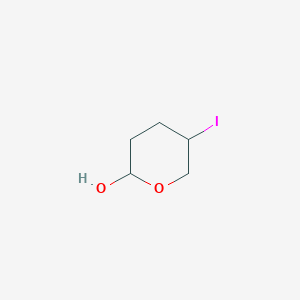
![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
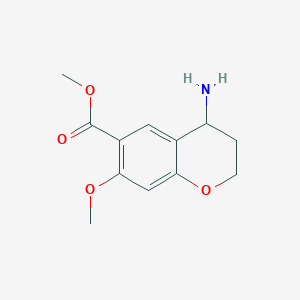
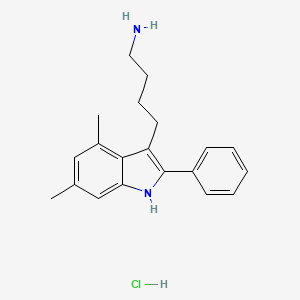

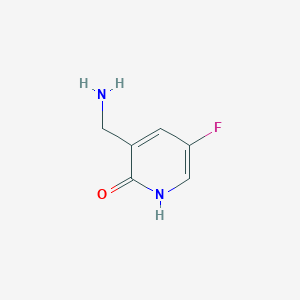
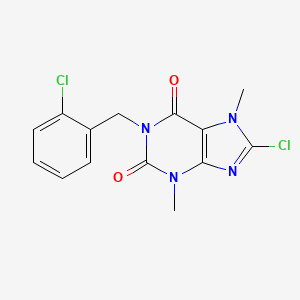

![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
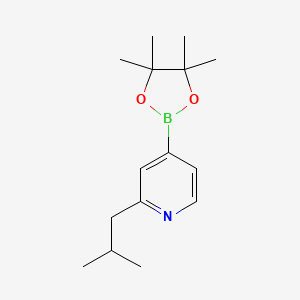
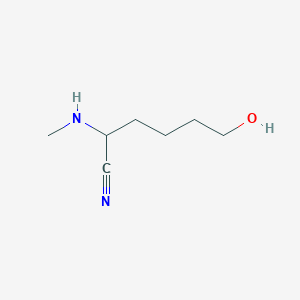
![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
